REACTION_CXSMILES
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[I-:1].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11]Cl)=[CH:6][N:5]=1>CC(C)=O>[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11][I:1])=[CH:6][N:5]=1 |f:0.1|
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Name
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|
Quantity
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38.5 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)Cl)CCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler
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Type
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CUSTOM
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Details
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After a clear solution was obtained
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel
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Type
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WASH
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Details
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washed with acetone
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Type
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CONCENTRATION
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Details
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The combined filtrate and washes were concentrated to a weight of ca. 75 g
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Type
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ADDITION
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Details
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The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL)
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Type
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CONCENTRATION
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Details
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After concentration to a weight of ca
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Type
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CUSTOM
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Details
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85 g in order to remove the residual acetone
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Reaction Time |
20 min |
Name
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|
Type
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Smiles
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ClC1=NC=C(C(=N1)Cl)CI
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |